N-benzyl-2-naphthalen-1-yloxyacetamide
Description
Properties
CAS No. |
444082-63-7 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3g/mol |
IUPAC Name |
N-benzyl-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C19H17NO2/c21-19(20-13-15-7-2-1-3-8-15)14-22-18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2,(H,20,21) |
InChI Key |
RWAYNFBAZGHHON-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-benzyl-2-naphthalen-1-yloxyacetamide, enabling comparative analysis of their physicochemical properties, synthesis, and applications.
Structural and Functional Analogues
Key Comparative Insights
- Synthetic Routes: The triazole-containing analog (C₂₁H₁₈N₄O₃) employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, enabling regioselective triazole formation . In contrast, this compound likely requires nucleophilic displacement of a leaving group (e.g., chloride) by benzylamine. The thiazole analog (C₁₅H₁₂N₂OS) involves straightforward amide coupling between 2-(naphthalen-1-yl)acetic acid and 2-aminothiazole .
Spectroscopic Features :
- IR Spectroscopy : All acetamide derivatives show strong C=O stretches (~1670–1680 cm⁻¹), but substituents alter exact positions. For example, electron-withdrawing groups (e.g., nitro in compound 6b) shift C=O to 1682 cm⁻¹ .
- NMR Spectroscopy : The benzyl group in the target compound would produce distinct aromatic protons (δ 7.2–7.5 ppm) and a singlet for the N-CH₂ group (δ ~4.5–5.5 ppm), comparable to triazole analogs (δ 5.38 ppm for NCH₂CO) .
- Structural and Electronic Effects: Benzyl vs. Triazole vs. Thiazole: Triazole rings (C₂₁H₁₈N₄O₃) enable metal coordination and hydrogen bonding, whereas thiazole (C₁₅H₁₂N₂OS) introduces sulfur-based π-interactions, influencing crystal packing and reactivity .
- Applications: Triazole-containing analogs are explored for metal-catalyzed C–H bond functionalization due to their N,O-bidentate directing groups .
Research Findings and Data Tables
Physicochemical Properties
Preparation Methods
Synthesis of N-Benzyl-2-Chloroacetamide
The preparation of N-benzyl-2-(naphthalen-1-yloxy)acetamide typically begins with the synthesis of the intermediate N-benzyl-2-chloroacetamide . This compound is synthesized via the reaction of benzylamine with chloroacetyl chloride under controlled conditions. As described in, a mixture of benzylamine and chloroacetyl chloride in acetonitrile, refluxed with anhydrous potassium carbonate (K₂CO₃), yields N-benzyl-2-chloroacetamide with high purity. The reaction mechanism involves nucleophilic acyl substitution, where the amine group of benzylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion.
Key Reaction Conditions:
Substitution with Naphthalen-1-ol
The chloro group in N-benzyl-2-chloroacetamide is subsequently displaced by the naphthalen-1-olate ion in a nucleophilic aromatic substitution (SNAr) reaction. This step is critical for introducing the naphthalen-1-yloxy moiety. As demonstrated in, the reaction employs 1-naphthol as the nucleophile, activated by a base such as K₂CO₃ in a polar aprotic solvent.
Procedure:
-
N-Benzyl-2-chloroacetamide (1 mmol) and 1-naphthol (1.2 mmol) are dissolved in dioxane or acetone .
-
Anhydrous K₂CO₃ (2 mmol) is added to deprotonate the naphthol, generating the naphthalen-1-olate ion.
-
The mixture is refluxed for 6–8 hours, monitored by TLC.
-
Post-reaction, the solvent is evaporated, and the crude product is purified via column chromatography (ethyl acetate/petroleum ether).
Analytical Data:
-
IR Spectroscopy : Absorption bands at 1660 cm⁻¹ (C=O stretch of amide) and 1240 cm⁻¹ (C-O-C ether stretch).
-
¹H NMR : δ 7.85–7.25 ppm (naphthalene protons), δ 4.50 ppm (s, 2H, CH₂), δ 4.30 ppm (s, 2H, N-CH₂-C₆H₅).
Microwave-Assisted Solid-State Synthesis
Procedure:
Advantages:
-
Reaction Time : 10–15 minutes (vs. 6–8 hours for conventional methods).
-
Solvent-Free : Reduces environmental impact.
Direct Amidation of 2-(Naphthalen-1-yloxy)acetic Acid
Procedure:
Challenges:
-
Requires pre-synthesis of 2-(naphthalen-1-yloxy)acetic acid.
Comparative Analysis of Preparation Methods
| Method | Reaction Time | Yield | Purity | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 6–8 hours | 70–75% | >95% | Moderate (solvent use) |
| Microwave-Assisted | 10–15 minutes | ~65% | >90% | Low (solvent-free) |
| Direct Amidation | 12 hours | ~60% | >85% | High (multiple steps) |
Optimization Strategies and Challenges
Solvent Selection
-
Polar Aprotic Solvents : Dioxane and acetone enhance nucleophilicity of the naphthalen-1-olate ion but require careful drying to prevent hydrolysis.
-
Microwave Compatibility : Solvent-free conditions in microwave synthesis reduce purification steps but may lead to side reactions in bulkier substrates.
Base Optimization
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-benzyl-2-naphthalen-1-yloxyacetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution of 1-naphthol with propargyl bromide in DMF using K₂CO₃ as a base, followed by amidation with benzylamine derivatives . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Reaction optimization focuses on temperature control (room temperature to 80°C), stoichiometric ratios, and inert atmospheres to prevent side reactions .
Q. How is the molecular structure of This compound validated experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks for naphthalene protons (δ 7.2–8.5 ppm), benzyl groups (δ 4.5–5.5 ppm for CH₂), and acetamide carbonyl (δ ~170 ppm) .
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) with SHELXL refinement resolves bond lengths, angles, and torsional conformations. Hydrogen-bonding networks are analyzed using ORTEP-3 .
Q. What purification strategies are effective for isolating This compound from complex reaction mixtures?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate polar byproducts .
- Recrystallization : Dissolve crude product in hot ethanol, followed by slow cooling to isolate high-purity crystals .
Advanced Research Questions
Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural determination of This compound?
- Methodological Answer : Twinned crystals require careful data integration (HKL-2000) and refinement in SHELXL using TWIN/BASF commands. For disordered regions (e.g., flexible benzyl groups), PART instructions and isotropic displacement parameter restraints improve model accuracy .
Q. What mechanistic insights guide the optimization of coupling reactions in synthesizing This compound?
- Methodological Answer : Kinetic studies (e.g., TLC monitoring) identify rate-limiting steps, such as oxyanion formation from 1-naphthol. Propargyl bromide addition is accelerated under anhydrous conditions to minimize hydrolysis. DFT calculations (Gaussian 16) model transition states for steric/electronic tuning .
Q. How does This compound interact with biological targets, and what assays validate its bioactivity?
- Methodological Answer : Hypothesized mechanisms include enzyme inhibition (e.g., HDACs) via acetamide coordination to active-site zinc. Validate using:
- Fluorescence polarization assays : Measure binding affinity to recombinant proteins.
- Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions with RMSD validation against crystallographic data .
Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice of This compound?
- Methodological Answer : Graph-set analysis (R₂²(8) motifs) identifies intermolecular N–H⋯O and C–H⋯π interactions. Hirshfeld surface plots (CrystalExplorer) quantify contributions of H-bonding (≈30%) and van der Waals forces to lattice energy .
Q. Which analytical techniques resolve intermediates during the synthesis of This compound?
- Methodological Answer :
- HPLC-DAD : Monitor reaction progress with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).
- LC-MS : Confirm intermediate masses (e.g., m/z 320.1 for propargyl-naphthol adducts) .
Q. How are spectroscopic discrepancies (e.g., split NMR peaks) interpreted for This compound derivatives?
- Methodological Answer : Peak splitting in ¹H NMR may indicate rotameric equilibria or diastereotopic protons. Variable-temperature NMR (VT-NMR, 25–80°C) coalesces signals to identify dynamic processes. 2D NOESY confirms spatial proximity of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
